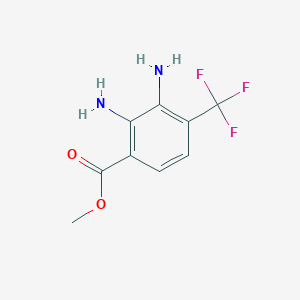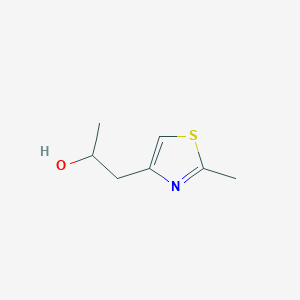
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metallation of Difluoroanilines:
- In the synthesis of 4-methoxycarbonyl derivatives, Methyl 2,6-difluoro-4-(pivaloylamino)benzoate, a similar compound, has been used. This involves reacting difluoroaniline derivatives with butyllithium followed by methyl chloroformate, with fluorine directing the regiocontrol of metallation over the amide substituent (Thornton & Jarman, 1990).
Synthesis of Organosoluble Polyimides:
- Aromatic diamines substituted with a trifluoromethyl group, like Methyl 2,3-diamino-4-(trifluoromethyl)benzoate, have been used to synthesize polyimides. These polyimides display good solubility in organic solvents and exhibit high glass-transition temperatures, indicating potential applications in material science (Liu et al., 2002).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives:
- This compound is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives are significant for developing new pharmaceuticals, agrochemicals, and functional materials, showcasing the compound's versatility in synthetic chemistry (Feng & Ngai, 2016).
Liquid Crystalline Thermosets:
- Similar compounds like this compound are used to create triaromatic diepoxides, which form nematic networks in liquid crystalline thermosets. These findings are vital for the development of advanced materials with specific orientation and thermal properties (Mormann & Bröcher, 1998).
Propriétés
IUPAC Name |
methyl 2,3-diamino-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMRBLWMFZDJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-fluoro-1-[(2-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638548.png)

![2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid](/img/structure/B2638550.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2638554.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2638555.png)



![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide](/img/structure/B2638562.png)
![4-amino-9-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B2638565.png)
![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2638567.png)

